molecular formula C16H14ClN3O B7440936 MAT2A inhibitor 3

MAT2A inhibitor 3

Cat. No.: B7440936
M. Wt: 299.75 g/mol
InChI Key: JMLJEYLWRAPHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAT2A inhibitor 3 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme crucial for the production of S-adenosyl methionine (SAM), a universal methyl donor involved in various cellular processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MAT2A inhibitor 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis, optimizing reaction parameters such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: MAT2A inhibitor 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific transformation, with typical conditions involving controlled temperatures and inert atmospheres .

Major Products: The major products formed from these reactions include various derivatives of the core scaffold, each with distinct functional groups that contribute to the compound’s biological activity .

Mechanism of Action

MAT2A inhibitor 3 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A, leading to a reduction in the production of S-adenosyl methionine. This reduction disrupts methylation processes, affecting DNA and RNA synthesis, protein function, and ultimately inhibiting cancer cell growth. The compound’s mechanism involves the disruption of the methionine cycle and the selective inhibition of protein arginine methyltransferase 5 (PRMT5), leading to pre-mRNA splicing defects and accumulation of DNA damage .

Comparison with Similar Compounds

MAT2A inhibitor 3 stands out due to its unique combination of high selectivity, potency, and broad applicability in cancer research and therapy.

Properties

IUPAC Name

7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLJEYLWRAPHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.